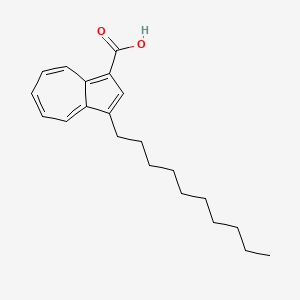
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate is a complex organic compound that combines a chromenone core with a bromophenoxy group and a tert-butoxycarbonyl-protected valine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a bromophenol reacts with the chromenone core.
Protection of Valine: The valine moiety is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the protected valine with the bromophenoxy-chromenone intermediate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The bromophenoxy group can be reduced to form the corresponding phenoxy compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized chromenone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting cancer or inflammatory diseases.
Materials Science: The chromenone core can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its complex structure.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromophenoxy group and the chromenone core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-alaninate: Similar structure but with alanine instead of valine.
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-leucinate: Similar structure but with leucine instead of valine.
Uniqueness
The uniqueness of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate lies in its specific combination of functional groups, which can provide unique interactions with biological targets and distinct physical properties for materials science applications.
Propriétés
Formule moléculaire |
C25H26BrNO7 |
|---|---|
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
[3-(4-bromophenoxy)-4-oxochromen-7-yl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C25H26BrNO7/c1-14(2)21(27-24(30)34-25(3,4)5)23(29)33-17-10-11-18-19(12-17)31-13-20(22(18)28)32-16-8-6-15(26)7-9-16/h6-14,21H,1-5H3,(H,27,30)/t21-/m0/s1 |
Clé InChI |
DRCBMUIRXHBEDV-NRFANRHFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


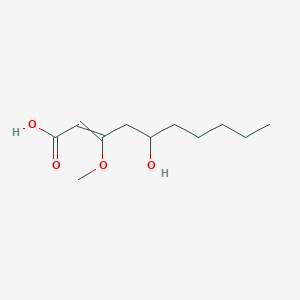
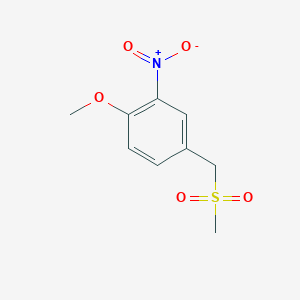
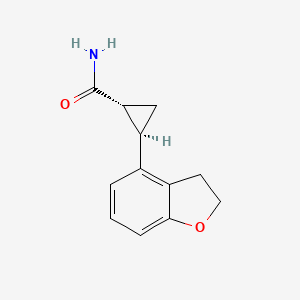
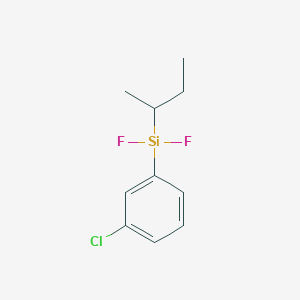
![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
![3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one](/img/structure/B12630394.png)
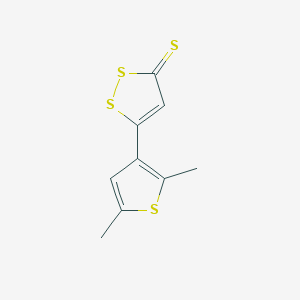
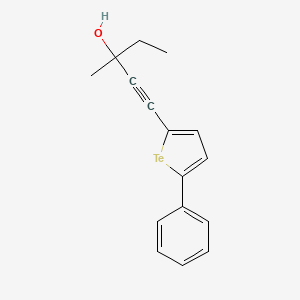
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate](/img/structure/B12630424.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12630429.png)
![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12630455.png)
